[7-Bromo-3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl](pyrrolidin-1-yl)methanone
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Overview
Description
7-BROMO-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YLMETHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiophene core substituted with bromine, chlorine, and a difluoromethoxy group, along with a pyrrolidinylmethanone moiety. The presence of these substituents imparts distinct chemical properties, making it a subject of study in synthetic chemistry, pharmacology, and materials science.
Preparation Methods
The synthesis of 7-BROMO-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YLMETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of bromine, chlorine, and difluoromethoxy groups through electrophilic aromatic substitution reactions. The final step involves the attachment of the pyrrolidinylmethanone moiety via nucleophilic substitution or coupling reactions. Industrial production methods may employ optimized reaction conditions, such as controlled temperatures, catalysts, and solvents, to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace halogen atoms with other nucleophiles, such as amines or thiols.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can introduce additional substituents to the benzothiophene core
Scientific Research Applications
7-BROMO-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YLMETHANONE has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Preliminary studies suggest it may have pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of advanced materials, including polymers and electronic devices
Mechanism of Action
The mechanism of action of 7-BROMO-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YLMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s substituents can modulate its binding affinity and specificity, influencing various biochemical pathways. For instance, the difluoromethoxy group may enhance its lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets .
Comparison with Similar Compounds
Compared to other benzothiophene derivatives, 7-BROMO-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YLMETHANONE stands out due to its unique combination of substituents. Similar compounds include:
Properties
Molecular Formula |
C14H11BrClF2NO2S |
---|---|
Molecular Weight |
410.7 g/mol |
IUPAC Name |
[7-bromo-3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C14H11BrClF2NO2S/c15-7-3-4-8(21-14(17)18)9-10(16)12(22-11(7)9)13(20)19-5-1-2-6-19/h3-4,14H,1-2,5-6H2 |
InChI Key |
PLNNAAWDMHEDQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C3=C(C=CC(=C3S2)Br)OC(F)F)Cl |
Origin of Product |
United States |
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